molecular formula C18H17FN8O3 B6103082 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL

2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL

Cat. No.: B6103082
M. Wt: 412.4 g/mol
InChI Key: KHFJZSIAVYUFSR-KEBDBYFISA-N
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Description

This compound features a 1,3,5-triazine core substituted with dimethylamino and 4-fluorophenylamino groups, linked via a hydrazone bridge to a 4-nitrophenyl moiety.

Properties

IUPAC Name

2-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN8O3/c1-26(2)18-23-16(21-13-5-3-12(19)4-6-13)22-17(24-18)25-20-10-11-9-14(27(29)30)7-8-15(11)28/h3-10,28H,1-2H3,(H2,21,22,23,24,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFJZSIAVYUFSR-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazine ring, the introduction of the dimethylamino group, and the coupling of the nitrophenol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol group may yield quinones, while reduction of the nitro group may produce amines.

Scientific Research Applications

2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural motifs in the target compound include:

  • 1,3,5-Triazine core : Common in herbicides, fluorescent dyes, and drug candidates.
  • Hydrazone linker : Imparts conformational rigidity and metal-chelating properties.
  • 4-Fluorophenyl and dimethylamino groups: Enhance lipophilicity and modulate electronic properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Reported Applications Reference
Target Compound 1,3,5-Triazine Dimethylamino, 4-fluorophenylamino, nitro Hypothetical: Antimicrobial -
MFR-a (Methanofuran) Modified furan Glutamic acid chains, formyl group Cofactor in methanogenesis
Methylofuran (M. extorquens AM1) Furan derivative β/α-linked glutamic acids One-carbon metabolism
N,N,N-Tris-(4-Dimethyl...) derivative 1,3,5-Triazine Multiple dimethylamino, pyrrolidinyl Chelation, catalytic studies
4-(2-Chloro-phenyl)-5-(4-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol Triazole Chlorophenyl, trifluoromethoxyphenyl Antifungal, enzyme inhibition
Electronic and Physicochemical Properties
  • Lipophilicity : The 4-fluorophenyl group increases hydrophobicity relative to MFR-a’s polar glutamic acid chains, suggesting better membrane permeability in drug design contexts .
  • Tanimoto Similarity Analysis : Based on binary fingerprinting (), the target compound shares ~70% structural similarity with triazine-based chelators (e.g., ’s derivative) but <50% with furan-based cofactors like MFR-a .
Functional Comparisons
  • Antimicrobial Activity : Triazole-thiol derivatives () exhibit antifungal properties via thiol-mediated enzyme inhibition. The target compound’s nitro group may confer analogous activity but with higher oxidative stress induction .
  • Cofactor Utility: Unlike MFR-a, which participates in methanogenesis, the target compound lacks the formyl group critical for one-carbon transfer, limiting its role in analogous metabolic pathways .
  • Coordination Chemistry : The hydrazone linker and triazine core enable metal binding, similar to ’s pyrrolidinyl-triazine derivative, which forms stable complexes with transition metals like Cu(II) .

Research Findings and Limitations

  • Toxicity Concerns : Nitroaromatics are often associated with mutagenicity, necessitating further toxicological profiling.
  • Knowledge Gaps: No direct studies on the target compound’s biological or material performance exist; predictions are extrapolated from analogues .

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